molecular formula C22H18N4O4 B11490319 methyl 4-{[({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate

methyl 4-{[({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate

Cat. No.: B11490319
M. Wt: 402.4 g/mol
InChI Key: TWKYGFFQNYVCJU-UHFFFAOYSA-N
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Description

METHYL 4-[({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE is a complex organic compound that features a pyrrole ring, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE typically involves multi-step organic reactions. One common approach is to start with the formation of the oxadiazole ring, followed by the introduction of the pyrrole and phenyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: The phenyl and pyrrole groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogenated or alkylated groups.

Scientific Research Applications

METHYL 4-[({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 4-[({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE involves its interaction with specific molecular targets. The pyrrole and oxadiazole rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole: Contains a pyrrole ring but lacks the oxadiazole ring.

    3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

METHYL 4-[({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE is unique due to the combination of the pyrrole, phenyl, and oxadiazole rings in its structure. This unique combination allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 4-[[[3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate

InChI

InChI=1S/C22H18N4O4/c1-29-22(28)17-6-4-15(5-7-17)14-23-20(27)21-24-19(25-30-21)16-8-10-18(11-9-16)26-12-2-3-13-26/h2-13H,14H2,1H3,(H,23,27)

InChI Key

TWKYGFFQNYVCJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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